5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-10-3-2-8-19-9-11(18-14(10)19)6-7-17-15(20)12-4-5-13(16)21-12/h2-5,8-9H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDHWHKHOYDMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a bromine substituent, and an imidazo[1,2-a]pyridine moiety. Its molecular formula is , with a molecular weight of approximately 316.18 g/mol. The presence of the bromine atom and the imidazo ring contributes to its unique biological profile.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the coupling of brominated imidazo derivatives with furan carboxylic acids. This synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyridine have shown cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves inducing apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HCT-116 | 15 | Moderate activity |
| Compound B | MCF-7 | 20 | High selectivity |
| 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide | A549 | TBD | Further studies needed |
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The presence of the furan ring may enhance its ability to scavenge free radicals, potentially providing protective effects against oxidative stress in cells. Studies utilizing DPPH and ABTS assays have shown promising results in this regard .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess activity against various bacterial strains. For example, derivatives with similar structural features have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. This opens avenues for potential therapeutic applications in treating infections .
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. Among these, one derivative exhibited an IC50 value comparable to Doxorubicin in MCF-7 cells while showing minimal toxicity to normal cells (HEK293). This suggests that modifications at specific positions on the imidazo ring can significantly influence biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has indicated that the introduction of halogen substituents (like bromine) at specific positions enhances cytotoxicity against cancer cells. The presence of an ethyl chain linked to the imidazo ring also appears to play a critical role in increasing biological activity. These insights are essential for guiding future synthetic efforts aimed at optimizing efficacy .
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. Its brominated imidazo-pyridine structure suggests possible interactions with biological targets, particularly in the realm of cancer research.
Case Study: Anticancer Activity
Research has shown that derivatives of imidazo-pyridine compounds can exhibit anticancer properties through the inhibition of specific kinases involved in cell proliferation and survival. Studies on related compounds have indicated that they can induce apoptosis in cancer cells by modulating signaling pathways associated with tumor growth .
Neuroprotection
The compound's potential neuroprotective effects are of particular interest, especially concerning neurodegenerative diseases. Its ability to interact with neurotransmitter systems may provide insights into developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Mechanism of Action
Preliminary studies suggest that 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide may act as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegeneration. By modulating these receptors, the compound could help protect neurons from damage caused by excessive glutamate signaling .
Research Tool in Biological Studies
5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide serves as a valuable research tool for studying various biological processes. Its unique structure allows researchers to explore its effects on different cellular pathways and mechanisms.
Applications in Cellular Studies
Researchers have utilized this compound to investigate its effects on cellular signaling pathways related to inflammation and oxidative stress. The compound's ability to modulate these pathways can provide insights into the underlying mechanisms of diseases and potential therapeutic strategies .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
(a) 2-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-diethylamino-2-hydroxybenzylidene]acetohydrazide dihydrate
- Structure: Contains a bromoimidazo[1,2-a]pyridine core but replaces the furan carboxamide with an acetohydrazide group and a diethylamino-substituted benzylidene moiety .
- Molecular Weight : 480.37 g/mol (vs. target compound’s unreported but likely lower weight due to simpler substituents).
- Key Differences: The acetohydrazide group introduces hydrogen-bonding capacity distinct from the carboxamide in the target compound. The diethylamino and hydroxy groups may enhance solubility but reduce metabolic stability compared to the methyl and bromine substituents.
(b) 8-Methylimidazo[1,2-a]pyridine Derivatives in Patent Literature
- Example : Compounds from European Patent Bulletin 2023/39 feature pyrazolo[1,5-a]pyridine or pyrido[1,2-a]pyrimidin-4-one cores but lack furan carboxamide linkages .
- Substituents like morpholinyl or dimethylamino groups in patent compounds may improve solubility but increase molecular weight and steric bulk .
Physicochemical and Pharmacological Properties
Hypothetical Activity Based on Substituent Effects
- Bromine vs. Amino Groups: The bromine in the target compound may enhance electrophilic interactions in binding pockets, whereas amino groups in patent compounds facilitate solubility and hydrogen bonding .
- Furan Carboxamide vs. Pyrimidinone: The furan carboxamide’s planar structure could enable π-π stacking, while pyrimidinones in patent compounds offer additional hydrogen-bonding sites .
Q & A
Basic Research Questions
Q. How to optimize the multi-step synthesis of 5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a substituted imidazo[1,2-a]pyridine ethylamine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF at 0–25°C .
- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d6) to confirm the furan, imidazo[1,2-a]pyridine, and ethyl linker connectivity. Look for amide proton signals at δ 10.2–10.8 ppm .
- LC-MS : Confirm molecular weight (expected [M+H]+ ~430–440 Da) and monitor by-products during synthesis .
- FT-IR : Identify C=O stretch (1670–1680 cm) and N-H bend (amide I/II bands) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Kinase inhibition : Screen against mTOR or PI3K pathways using ADP-Glo™ kinase assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO for compatibility with cellular assays .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Structural validation : Confirm compound identity via X-ray crystallography (e.g., compare with CCDC-deposited structures like HB6971) .
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite profiling : Use LC-MS/MS to rule out degradation products influencing activity .
Q. How to design derivatives for enhanced target selectivity using QSAR modeling?
- Methodological Answer :
- Descriptor selection : Compute electronic (HOMO/LUMO) and steric (molar refractivity) parameters using Gaussian or Schrödinger .
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF) at the furan 5-position to improve binding to hydrophobic kinase pockets .
- Validation : Synthesize top candidates and test against off-target kinases (e.g., EGFR, VEGFR2) .
Q. What strategies improve in vivo bioavailability of this compound?
- Methodological Answer :
- Prodrug design : Convert the amide to a methyl ester for enhanced intestinal absorption; hydrolyze in vivo via esterases .
- Nanoparticle formulation : Use PEGylated liposomes to increase plasma half-life (test in rodent models via IV/PO administration) .
- Metabolic stability : Assess hepatic clearance using human liver microsomes; modify the imidazo[1,2-a]pyridine core to reduce CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
